molecular formula C9H9BrN2O2 B14849849 N-(2-Acetyl-6-bromopyridin-4-YL)acetamide

N-(2-Acetyl-6-bromopyridin-4-YL)acetamide

Cat. No.: B14849849
M. Wt: 257.08 g/mol
InChI Key: MJDNPATZRXSNOQ-UHFFFAOYSA-N
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Description

N-(2-Acetyl-6-bromopyridin-4-YL)acetamide is an organic compound with the chemical formula C9H9BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its stability and is used as a raw material in organic synthesis, particularly in the synthesis of other organic compounds such as drugs and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Acetyl-6-bromopyridin-4-YL)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-6-bromopyridin-4-YL)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

    Condensation Reactions: The acetyl group can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-Acetyl-6-bromopyridin-4-YL)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-bromopyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2-Acetyl-6-bromopyridin-4-YL)acetamide can be compared with other similar compounds, such as:

These compounds share similar chemical structures and reactivity, but this compound is unique in its specific substitution pattern and the presence of both acetyl and bromine functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

N-(2-acetyl-6-bromopyridin-4-yl)acetamide

InChI

InChI=1S/C9H9BrN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14)

InChI Key

MJDNPATZRXSNOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)NC(=O)C)Br

Origin of Product

United States

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